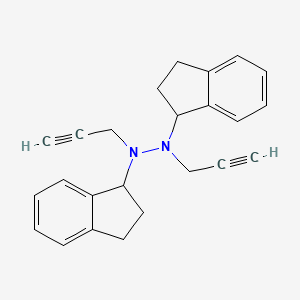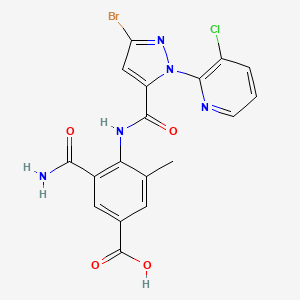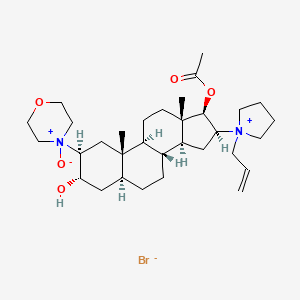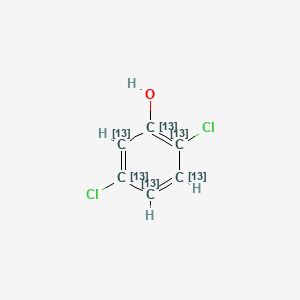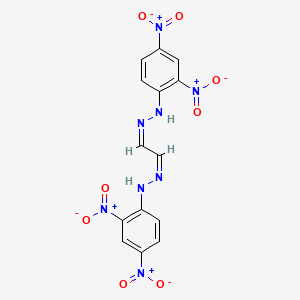
(1'S,2R,3R)-Defluoro Fosaprepitant Dimeglumine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine is an isomer of Fosaprepitant, which is a selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic drug. This compound is particularly significant in the field of medicinal chemistry due to its role in preventing chemotherapy-induced nausea and vomiting.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The synthetic route typically starts with the preparation of the morpholine ring, followed by the introduction of the trifluoromethylphenyl and fluorophenyl groups. The final steps involve the formation of the triazolone ring and the attachment of the phosphonic acid group.
Industrial Production Methods
Industrial production of (1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired isomer.
化学反応の分析
Types of Reactions
(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects beyond antiemesis, such as in the treatment of other conditions involving the NK-1 receptor.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of (1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves its binding to the NK-1 receptor, thereby blocking the action of substance P, a neuropeptide associated with nausea and vomiting. This inhibition prevents the transmission of signals that trigger these symptoms. The molecular targets include the NK-1 receptors in the central nervous system, and the pathways involved are related to the emetic response.
類似化合物との比較
Similar Compounds
Fosaprepitant: The parent compound, also an NK-1 receptor antagonist.
Aprepitant: Another NK-1 receptor antagonist used for similar therapeutic purposes.
Rolapitant: A structurally different NK-1 receptor antagonist with a longer half-life.
Uniqueness
(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine is unique due to its specific stereochemistry, which may influence its binding affinity and pharmacokinetic properties. This stereoisomer may offer advantages in terms of efficacy, safety, and patient tolerance compared to other similar compounds.
特性
分子式 |
C30H40F6N5O11P |
|---|---|
分子量 |
791.6 g/mol |
IUPAC名 |
[3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H23F6N4O6P.C7H17NO5/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37);4-13H,2-3H2,1H3/t13-,19-,20-;4-,5+,6+,7+/m00/s1 |
InChIキー |
BLKGRNBEVDABEV-ZFYQWLDTSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



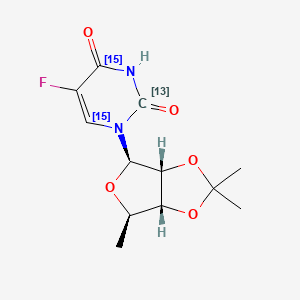
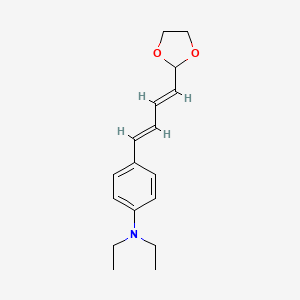
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

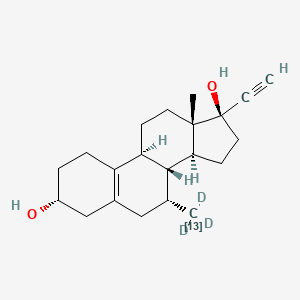
![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
